molecular formula C14H15ClN2O2S B2669819 2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide CAS No. 1385456-55-2

2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide

Cat. No. B2669819
CAS RN: 1385456-55-2
M. Wt: 310.8
InChI Key: WFUQOBAXVFLOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, also known as CTAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications as an immunomodulatory agent. CTAM is a small molecule that is capable of activating Toll-like receptor 8 (TLR8), a key component of the innate immune system.

Scientific Research Applications

Synthesis and Characterization

2-(4-Chloro-3-methylphenoxy)acetohydrazide, derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, was reacted with different aromatic aldehydes to yield N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide compounds. These compounds, upon cyclization with thioglycolic acid, resulted in 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide derivatives. These novel compounds were characterized based on spectral studies and evaluated for their antibacterial and antifungal activities, showcasing the relevance of such compounds in developing potential antimicrobial agents (Fuloria et al., 2009).

Environmental Impact and Metabolism

The metabolism of chloroacetamide herbicides, including substances structurally related to 2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, was investigated in human and rat liver microsomes. This study provided insights into the complex metabolic pathways that could lead to the carcinogenicity of these compounds, involving the formation of a DNA-reactive dialkylbenzoquinone imine through intermediate steps. Understanding the metabolism of such compounds is crucial for assessing their safety and environmental impact (Coleman et al., 2000).

Adsorption and Bioactivity in Soil

Research on the soil reception and activity of chloroacetamide herbicides, similar in structure to this compound, revealed the influence of wheat straw and irrigation on their adsorption and efficacy. These studies are significant for understanding the environmental behavior of such herbicides and optimizing agricultural practices to minimize their impact (Banks & Robinson, 1986).

Photovoltaic Efficiency and Ligand Protein Interactions

Spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs, related to this compound, have been conducted. These studies aimed to explore their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating the versatile applications of such compounds beyond their traditional roles (Mary et al., 2020).

properties

IUPAC Name

2-(3-chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-10-11(15)3-2-4-12(10)19-7-13(18)17-14(8-16)5-6-20-9-14/h2-4H,5-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUQOBAXVFLOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OCC(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.